Selegiline-d5 HCl
CAS No.: 1217705-21-9
Cat. No.: VC0196506
Molecular Formula: C13H12D5N·HCl
Molecular Weight: 228.78
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217705-21-9 |
---|---|
Molecular Formula | C13H12D5N·HCl |
Molecular Weight | 228.78 |
Selegiline-d5 Hydrochloride is characterized by specific chemical and physical properties that define its utility as an analytical reference standard. The compound maintains the pharmacological profile of unlabeled selegiline while providing distinct mass spectrometric signatures.
Chemical Structure and Identification
The deuterated compound is formally known as (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride, featuring selective deuteration of the phenyl ring . This strategic labeling pattern creates a mass shift that is analytically advantageous while maintaining chromatographic properties similar to the parent compound.
Parameter | Specification |
---|---|
CAS Number | 1217705-21-9 |
Molecular Formula | C₁₃H₁₃D₅ClN |
Molecular Weight | 228.77 g/mol |
Chemical Name | (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride |
Isotopic Modification | Five deuterium atoms on phenyl ring |
Analytical Applications
The primary application of Selegiline-d5 Hydrochloride lies in its use as an internal standard for quantitative bioanalytical methods, particularly in pharmacokinetic and pharmacodynamic studies.
Mass Spectrometric Applications
Selegiline-d5 HCl serves as a highly effective internal standard for the quantification of selegiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) . The presence of five deuterium atoms creates a mass shift that allows clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic behavior, addressing a key requirement for accurate quantitative analysis.
Research Applications in Clinical Studies
Comparative Analysis with Unlabeled Selegiline
Understanding the relationship between Selegiline-d5 HCl and its unlabeled counterpart provides context for its analytical applications.
Parent Compound Properties
Unlabeled selegiline hydrochloride (CAS: 14611-52-0) is a selective monoamine oxidase B (MAO-B) inhibitor widely used in treating Parkinson's disease . It functions by irreversibly inhibiting monoamine oxidase, thereby increasing dopamine levels in the brain . The non-deuterated compound has the following key properties:
Property | Specification (Unlabeled Selegiline HCl) |
---|---|
Melting point | 141-142°C |
Optical activity | [α]25/D -10.8° (c = 6.48 in water) |
Solubility | >10 mg/mL in water |
Formula | C₁₃H₁₈ClN |
Molecular Weight | 223.74 g/mol |
Isotopic Impact on Analytical Performance
The deuteration of selegiline creates minimal changes in physicochemical properties while providing significant advantages in mass spectrometric detection. The kinetic isotope effect from deuterium substitution is generally negligible for chromatographic separations but provides clear mass spectral differentiation. This characteristic is particularly valuable in complex biological matrices where signal interference can compromise analytical accuracy.
Analytical Method Development
The use of Selegiline-d5 HCl has enabled sophisticated analytical methods for quantifying selegiline in various biological matrices.
LC-MS/MS Methodologies
Liquid chromatography-tandem mass spectrometry methods for selegiline analysis typically employ deuterated internal standards like Selegiline-d5 HCl. These methods can achieve lower limits of quantitation (LLOQ) of approximately 0.025 ng/ml for selegiline and 0.100 ng/ml for its metabolites, with acceptable precision and accuracy . The internal standard compensates for variations in sample preparation, injection, and ionization efficiency.
GC-MS Applications
Gas chromatography-mass spectrometry applications similarly benefit from deuterated internal standards. In research settings, this approach has been documented to provide reliable quantification for selegiline analysis, with calibration curves typically ranging from low ng/mL to μg/mL concentrations .
Specification | Details |
---|---|
Catalog Number | HXO-06957 (example) |
Category | Stable Isotopes |
Application | Internal standard for quantification |
Purity | Typically >98% (isotopic purity) |
Storage Conditions | Generally 2-8°C, protected from light |
Related Reference Standards
Several related compounds are available as complementary analytical standards, including:
These compounds enable comprehensive analytical workflows for selegiline and its metabolites in pharmacokinetic studies.
Research Applications in Pharmacokinetic Studies
Selegiline-d5 HCl has proven valuable in pharmacokinetic research, particularly in studies examining drug interactions and metabolism.
Clinical Research Applications
In clinical research settings, Selegiline-d5 has been employed as an internal standard for analyzing plasma and urine samples to determine selegiline concentrations and metabolite profiles . This approach has supported studies evaluating the pharmacologic interactions between transdermal selegiline and other compounds, providing critical data on absorption, distribution, metabolism, and excretion patterns.
Metabolite Profiling
The use of deuterated internal standards like Selegiline-d5 HCl enables accurate quantification of both parent compounds and metabolites. For selegiline, important metabolites include n-desmethylselegiline, methamphetamine, and amphetamine . The ability to distinguish between administered drug, metabolites, and internal standards through mass spectrometric detection is essential for comprehensive pharmacokinetic profiling.
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